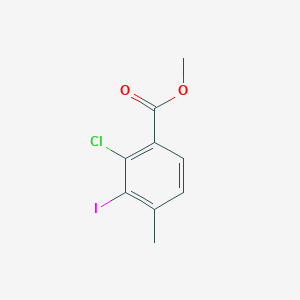

Methyl 2-chloro-3-iodo-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-iodo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNFORDSNLJDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280267 | |

| Record name | Methyl 2-chloro-3-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914643-09-7 | |

| Record name | Methyl 2-chloro-3-iodo-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914643-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-3-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 2 Chloro 3 Iodo 4 Methylbenzoate

Retrosynthetic Analysis and Key Disconnections for Methyl 2-chloro-3-iodo-4-methylbenzoate

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule. For this compound, the most logical disconnections involve the ester linkage and the carbon-halogen bonds.

The primary disconnection is at the ester group, which simplifies the target molecule to its corresponding carboxylic acid, 2-chloro-3-iodo-4-methylbenzoic acid , and methanol (B129727). This is a standard transformation, suggesting that the final step of the synthesis will be an esterification reaction.

Further disconnection of the halogen substituents from the aromatic ring of 2-chloro-3-iodo-4-methylbenzoic acid can be envisioned. This leads to simpler, more readily available precursors such as 4-methylbenzoic acid (p-toluic acid). The synthesis would then involve the sequential and regioselective introduction of the iodine and chlorine atoms. The order of these halogenation steps is critical to ensure the correct substitution pattern due to the directing effects of the existing substituents on the aromatic ring. An alternative and often more controlled approach involves starting with a precursor containing a nitrogen functional group, such as an amino group, which can be converted to a halogen via a Sandmeyer or related reaction.

Precursor Synthesis and Optimization

The core of the synthesis lies in the efficient construction of the key intermediate, 2-chloro-3-iodo-4-methylbenzoic acid.

Synthesis of 2-chloro-3-iodo-4-methylbenzoic acid derivatives

A robust method for synthesizing polysubstituted benzoic acids involves leveraging the Sandmeyer reaction for precise regiochemical control. A plausible synthetic route can be adapted from methodologies used for similar compounds, such as 2-chloro-5-iodobenzoic acid. google.comgoogle.com

One potential pathway begins with a suitable aminotoluene derivative. For instance, starting from 2-amino-4-methylbenzoic acid, the synthesis could proceed as follows:

Iodination: The first step would be the regioselective iodination of the aromatic ring. The amino and methyl groups are activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. Careful control of reaction conditions is necessary to achieve iodination at the desired position (position 3).

Diazotization and Sandmeyer Reaction: The amino group can then be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl). Subsequent treatment with a copper(I) chloride catalyst (Sandmeyer reaction) would replace the diazonium group with a chlorine atom at position 2. google.com

Hydrolysis: If the starting material was an ester, a final hydrolysis step under acidic or basic conditions would yield the desired 2-chloro-3-iodo-4-methylbenzoic acid.

This multi-step approach, while longer, provides a higher degree of control over the final substitution pattern compared to direct halogenation of a less functionalized precursor.

Esterification Protocols for Methyl Ester Formation

Once the 2-chloro-3-iodo-4-methylbenzoic acid precursor is obtained, the final step is the formation of the methyl ester. Several standard and efficient protocols are available for this transformation. mdpi.comresearchgate.net

Fischer-Speier Esterification: This is the most common method, involving refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). mdpi.com The reaction is an equilibrium process, and using a large excess of methanol helps drive it towards the product.

Acyl Chloride Formation: A more reactive approach involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. googleapis.comchemicalbook.com The highly electrophilic acyl chloride then readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester in high yield. This method is particularly effective for sterically hindered or electronically deactivated carboxylic acids.

Methylating Agents: Direct methylation can also be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. However, these reagents are toxic and require careful handling.

The choice of esterification method depends on the scale of the reaction, the reactivity of the substrate, and the desired purity of the final product.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux, 2-8 hours | Inexpensive reagents, simple procedure | Equilibrium reaction, requires excess alcohol |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Methanol, Pyridine | 1. Reflux2. 0°C to RT | High yield, irreversible, good for hindered acids | Harsher conditions, corrosive reagents |

| DCC/DMAP Coupling | Methanol, DCC, DMAP (cat.) | RT, 2-12 hours | Mild conditions, high yield | Byproduct (DCU) removal can be difficult |

Direct Functionalization Approaches

Direct functionalization aims to install the required substituents onto a simpler aromatic framework in fewer steps, though often with significant challenges in regioselectivity.

Regioselective Halogenation Strategies

The direct, regioselective introduction of both a chlorine and an iodine atom onto a 4-methylbenzoic acid or methyl 4-methylbenzoate scaffold is challenging. The methyl group is an ortho-, para-director, while the carboxyl/ester group is a meta-director. Their combined influence makes it difficult to achieve the specific 2-chloro-3-iodo substitution pattern.

However, modern synthetic methods offer potential solutions:

Directed C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. nih.govresearchgate.net By using a directing group, it is possible to functionalize a specific C-H bond. While the carboxyl group itself is not a strong directing group for this type of transformation, specially designed templates or catalysts could potentially achieve the desired outcome.

Sequential Halogenation: A stepwise approach where one halogen is introduced first, followed by the second, requires careful consideration of directing effects. For example, iodination of 2-chloro-4-methylbenzoic acid would be influenced by the ortho, para-directing chloro and methyl groups and the meta-directing carboxyl group, potentially leading to a mixture of products. The use of specific catalysts and fluorinated solvents like hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in the halogenation of some arenes. acs.org

Methylation of the Benzoic Acid Precursor

This step refers to the final esterification of the fully functionalized benzoic acid core, as described in section 2.2.2. In the context of a direct functionalization strategy, the benzoic acid would first be halogenated via the methods discussed above to form 2-chloro-3-iodo-4-methylbenzoic acid. Subsequently, this intermediate would be converted to the final product, this compound, using one of the standard esterification protocols. The acyl chloride method is often preferred after a lengthy synthesis of the acid precursor to ensure a high-yielding final step. chemicalbook.com

Cascade and Multicomponent Reactions for this compound Synthesis

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. Similarly, multicomponent reactions (MCRs) involve the reaction of three or more starting materials in a one-pot procedure to form a product that contains substantial portions of all the reactants. These approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

While specific cascade or multicomponent reactions for the direct synthesis of this compound are not prominently reported in the literature, the principles of these methodologies can be applied to the synthesis of highly substituted aromatic esters. For instance, a hypothetical multicomponent reaction could involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to construct a dihydropyridine (B1217469) ring, which could then be aromatized and further functionalized to introduce the desired chloro and iodo substituents.

More relevant to the synthesis of dihalogenated benzoates are cascade processes that involve sequential halogenation and cyclization or rearrangement steps. For example, a cascade reaction could be envisioned where a suitably designed precursor undergoes an initial halogenation that triggers a subsequent intramolecular cyclization, followed by a ring-opening to generate the desired substituted aromatic core.

The development of novel cascade and multicomponent reactions remains an active area of research in organic synthesis, and it is plausible that future methodologies could enable a more direct and efficient synthesis of complex molecules like this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact and enhance sustainability. The synthesis of this compound can be made more environmentally friendly by considering several key aspects, from the choice of solvents and reagents to the development of catalytic processes.

Solvent-Free and Environmentally Benign Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Traditional electrophilic halogenation reactions often employ chlorinated solvents, which are toxic and environmentally persistent. The development of solvent-free reaction conditions or the use of greener solvents like water, ethanol, or ionic liquids would significantly improve the environmental profile of the synthesis.

For the esterification step, solvent-free methods have been developed using solid acid catalysts or microwave irradiation, which can lead to shorter reaction times and reduced energy consumption. epa.govresearchgate.netamazonaws.comdergipark.org.trijstr.org

Table 1: Comparison of Conventional vs. Green Solvents for Aromatic Halogenation

| Conventional Solvents | Green Alternative Solvents |

| Dichloromethane | Water |

| Chloroform | Ethanol |

| Carbon tetrachloride | Ionic Liquids |

| 1,2-Dichloroethane | Supercritical CO2 |

Catalyst Development for Sustainable Synthesis

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce waste, and enable the use of milder reaction conditions. In the context of synthesizing this compound, catalyst development can play a significant role in both the halogenation and esterification steps.

For halogenation, traditional methods often rely on stoichiometric amounts of Lewis acids, which can generate significant waste. The development of reusable solid acid catalysts or organocatalysts for electrophilic halogenation presents a greener alternative. rsc.orgrsc.org Enzymatic halogenation, using halogenase enzymes, is another promising green approach that offers high regioselectivity under mild conditions. researchgate.netmdpi.comacs.orgnih.gov

For the esterification of the carboxylic acid precursor, solid acid catalysts such as zeolites, ion-exchange resins, or functionalized silicas can replace corrosive and difficult-to-handle mineral acids like sulfuric acid. These solid catalysts can be easily separated from the reaction mixture and reused, minimizing waste and simplifying product purification.

Table 2: Examples of Catalysts for Greener Synthesis

| Reaction Step | Conventional Catalyst | Green Catalyst Alternative |

| Chlorination | AlCl3, FeCl3 (stoichiometric) | Zeolites, Supported Lewis Acids, Organocatalysts |

| Iodination | I2/oxidizing agent | Iodide salts with an oxidant, Enzymatic halogenation |

| Esterification | Concentrated H2SO4 | Solid acids (e.g., Amberlyst-15, Nafion), Lipases |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Advanced Spectroscopic Characterization and Elucidation of Methyl 2 Chloro 3 Iodo 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

Proton (¹H) NMR: A ¹H NMR spectrum would provide crucial information about the electronic environment of the protons, their multiplicity (splitting pattern), and their relative numbers (integration). For Methyl 2-chloro-3-iodo-4-methylbenzoate, one would expect to observe distinct signals for the two aromatic protons, the methyl ester protons, and the protons of the methyl group on the benzene (B151609) ring. The chemical shifts of the aromatic protons would be influenced by the anisotropic effects of the carbonyl group and the inductive effects of the chloro and iodo substituents.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For the target molecule, nine distinct signals would be anticipated: six for the aromatic carbons, one for the carbonyl carbon of the ester, one for the methoxy (B1213986) carbon, and one for the methyl group carbon attached to the ring. The chemical shifts of the aromatic carbons would be significantly affected by the electronegativity and position of the halogen substituents.

Predicted ¹H and ¹³C NMR Data Table

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~165-170 |

| Ar-C1 | - | ~130-135 |

| Ar-C2 | - | ~135-140 |

| Ar-C3 | - | ~95-100 |

| Ar-C4 | - | ~140-145 |

| Ar-C5 | ~7.5-7.8 (d) | ~130-135 |

| Ar-C6 | ~7.2-7.5 (d) | ~125-130 |

| O-CH₃ | ~3.8-4.0 (s) | ~52-55 |

| Ar-CH₃ | ~2.3-2.5 (s) | ~20-25 |

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would confirm the coupling between the two adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the aromatic CH groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): Is critical for establishing longer-range (2-3 bond) correlations. Key HMBC correlations would be expected between the methyl ester protons and the carbonyl carbon, and between the aromatic protons and neighboring carbons, which would be instrumental in confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. For instance, NOE correlations might be observed between the methyl group protons (on C4) and the adjacent aromatic proton (on C5), and between the methoxy protons and the aromatic proton at C6.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1720-1740 |

| C-O (Ester) | Stretching | ~1250-1300 (asymmetric), ~1000-1100 (symmetric) |

| C-Cl | Stretching | ~600-800 |

| C-I | Stretching | ~500-600 |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Methyl) | Stretching | ~2850-3000 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion to four or five decimal places. This high precision allows for the unambiguous confirmation of the molecular formula, C₉H₈ClIO₂. The theoretical exact mass can be calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to induce fragmentation. The resulting fragment ions would provide valuable information about the molecule's structure. Expected fragmentation pathways for this compound could include the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), as well as cleavages involving the halogen substituents. The analysis of these fragmentation patterns would further corroborate the structure determined by NMR spectroscopy.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

Although a crystal structure for this compound has not been reported, X-ray crystallography provides invaluable insights into the three-dimensional arrangement of atoms and molecules in the solid state. By examining the crystal structures of related substituted benzoates, we can infer potential solid-state characteristics of the title compound, such as molecular conformation, packing arrangements, and intermolecular interactions.

The solid-state structure of organic molecules is governed by a balance of steric and electronic effects, as well as non-covalent interactions like hydrogen bonds and halogen bonds. In the case of this compound, the bulky chloro and iodo substituents ortho and meta to the ester group, respectively, are expected to play a significant role in dictating the crystal packing.

Studies on various halobenzoates have revealed common packing motifs and intermolecular interactions. For instance, the crystal structures of succinimidyl halobenzoates show that the halogen atoms can participate in weak π–π interactions and "non-classical" hydrogen bonds, which influence the final molecular arrangement. rsc.orghmdb.ca Similarly, the crystal structure of methyl 2-hydroxy-4-iodobenzoate demonstrates a layered sheet structure of dimers exhibiting both intra- and intermolecular hydrogen bonds. nih.gov

The presence of the iodine atom in this compound introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the solid state, the iodine atom could interact with the carbonyl oxygen of a neighboring molecule, influencing the supramolecular assembly. The chloro and methyl groups will also affect the crystal packing through van der Waals forces and potential C-H···O interactions.

The conformation of the methyl ester group relative to the benzene ring is another critical aspect. In many substituted methyl benzoates, the ester group is nearly coplanar with the aromatic ring to maximize conjugation. However, significant steric hindrance from ortho substituents can force the ester group out of the plane. In a study of methyl esters of substituted benzoic acids, evidence of steric inhibition of conjugation was observed for certain di-ortho-substituted examples. cdnsciencepub.com For this compound, the ortho-chloro substituent could lead to a similar non-planar conformation.

The table below summarizes crystallographic data for a selection of related compounds, illustrating the types of structures and interactions that can be anticipated.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |

| Succinimidyl p-chlorobenzoate | Triclinic | P-1 | Weak π–π interactions, C-H···O hydrogen bonds |

| Methyl 2-hydroxy-4-iodobenzoate | Monoclinic | P2₁/c | Intermolecular and intramolecular O-H···O hydrogen bonds |

| 2-(4-Chlorobenzoyl)benzoic acid | Monoclinic | P2₁/c | O-H···O and C-H···O hydrogen bonds, C-H···π interactions |

| Methyl 4-methylbenzoate | Monoclinic | P2₁/c | C-H···O contacts |

Computational Chemistry and Theoretical Investigations of Methyl 2 Chloro 3 Iodo 4 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for determining molecular geometries and electronic properties by approximating the complex exchange-correlation energy that accounts for electron-electron interactions.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For Methyl 2-chloro-3-iodo-4-methylbenzoate, this calculation would reveal precise bond lengths, bond angles, and dihedral (torsional) angles.

The optimization would likely confirm the planarity of the central benzene (B151609) ring, a characteristic feature of aromatic compounds. The substituents—chloro, iodo, methyl, and methyl ester groups—would be positioned around this ring. The steric hindrance and electronic repulsion between the bulky adjacent chloro and iodo groups, as well as the methyl ester group at the 2-position, would significantly influence the final geometry. The orientation of the methyl ester group relative to the aromatic ring is of particular interest, as rotation around the C(ring)-C(ester) bond can lead to different conformers.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Optimization This table presents illustrative data typical for a substituted benzene derivative.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C-Cl | 1.75 Å | |

| C-I | 2.10 Å | |

| C-C (ring avg.) | 1.40 Å | |

| C-C (ring-ester) | 1.51 Å | |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angles | ||

| Cl-C-C | 121.5° | |

| I-C-C | 120.8° | |

| C-C-C (ring avg.) | 120.0° | |

| O=C-O (ester) | 124.0° | |

| Dihedral Angle | ||

| C(ring)-C(ring)-C-O | ~30-60° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity or basicity. youtube.compku.edu.cn A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO energy relates to the electron affinity and points to the molecule's electrophilicity. pku.edu.cn A lower LUMO energy indicates a greater ability to accept electrons.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table provides example energy values as would be determined by DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.65 | Indicator of Chemical Reactivity |

Quantum Chemical Descriptors and Reactivity Predictions

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more nuanced picture of a molecule's reactivity. These descriptors help in identifying which specific atoms or functional groups are most likely to participate in chemical reactions.

Fukui functions are local reactivity descriptors derived from the change in electron density as an electron is added to or removed from the system. researchgate.netnih.gov They are powerful tools for identifying the most reactive sites within a molecule for different types of attack:

Nucleophilic Attack (f+) : Indicates the sites most susceptible to attack by a nucleophile (where an electron is best accepted).

Electrophilic Attack (f-) : Shows the sites most likely to be attacked by an electrophile (where an electron is most easily donated).

Radical Attack (f0) : Averages the f+ and f- values to predict sites favorable for radical reactions.

Halogen Atoms (Cl and I) : The chloro and iodo substituents have a dual electronic effect. They are inductively electron-withdrawing due to their electronegativity but can also be weakly electron-donating through resonance (lone pair delocalization). Local descriptors would quantify the electrophilic nature of the carbon atoms attached to the halogens, which are often susceptible to nucleophilic aromatic substitution under certain conditions. The iodine atom, being larger and more polarizable than chlorine, might also participate in halogen bonding, a type of non-covalent interaction that could be predicted by analyzing the molecular electrostatic potential surface.

Ester Functionality (-COOCH₃) : The methyl ester group is a classic electron-withdrawing group. Local reactivity analysis would highlight the electrophilic character of the carbonyl carbon, making it the primary site for nucleophilic acyl substitution. The carbonyl oxygen would be identified as a primary nucleophilic and hydrogen-bond accepting site.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature.

For this compound, a key area of interest is the rotational barrier around the single bond connecting the ester group to the benzene ring. Due to steric clash with the ortho-chloro substituent, this rotation is expected to be hindered. MD simulations can map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy required to transition between them. This information is crucial for understanding how the molecule's shape fluctuates and which conformations are most likely to be present, which in turn can affect its interaction with other molecules.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for the structural elucidation of new compounds. For a molecule like this compound, density functional theory (DFT) is a commonly used method to calculate various spectroscopic parameters.

Typically, the process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, calculations can be performed to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a popular approach within DFT for the prediction of NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), their chemical shifts can be predicted. These theoretical values are often correlated with experimental data for known compounds to improve their accuracy. An illustrative table of predicted NMR chemical shifts for a hypothetical calculation on this compound is presented below.

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 165.2 | H (Aromatic) | 7.85 |

| C-Cl | 132.8 | H (Aromatic) | 7.42 |

| C-I | 98.5 | H (Methyl Ester) | 3.90 |

| C-CH₃ | 142.1 | H (Methyl on Ring) | 2.45 |

| Aromatic C | 138.4 | ||

| Aromatic C | 130.7 | ||

| Aromatic C | 128.9 | ||

| O-CH₃ | 52.6 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the different modes of vibration, such as stretching, bending, and rocking of the chemical bonds. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for systematic errors in the computational methods. A table of representative predicted vibrational frequencies for key functional groups is shown below.

Illustrative Predicted IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1725 |

| C-O (Ester) | Stretching | 1250 |

| C-Cl | Stretching | 750 |

| C-I | Stretching | 530 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-H (Aromatic) | Stretching | 3100-3000 |

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For a polysubstituted benzene derivative like this compound, computational studies can provide insights into its reactivity in various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or electrophilic aromatic substitution.

These studies typically involve locating the structures of transition states and intermediates along a proposed reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and kinetics of different reaction pathways can be compared.

For instance, a theoretical study could investigate the mechanism of a Suzuki coupling reaction at the C-I bond. This would involve modeling the oxidative addition of a palladium(0) catalyst to the C-I bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond. The computed energy profile for such a reaction would reveal the rate-determining step and could help in optimizing reaction conditions.

Illustrative Energy Profile for a Hypothetical Reaction Pathway

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.8 |

| 4 | Transition State 2 | +12.5 |

| 5 | Intermediate 2 | -10.1 |

| 6 | Transition State 3 | +20.7 |

Such theoretical investigations can predict the regioselectivity of reactions, explaining why a reaction occurs at one position over another (e.g., reaction at the C-I bond versus the C-Cl bond). These computational insights are highly valuable for designing new synthetic routes and for understanding the fundamental factors that govern chemical reactivity.

Chemical Reactivity and Transformation Pathways of Methyl 2 Chloro 3 Iodo 4 Methylbenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. youtube.comyoutube.com The reactivity of Methyl 2-chloro-3-iodo-4-methylbenzoate in SNAr reactions is primarily centered on the displacement of its halogen atoms.

Displacement of Halogen Atoms (Chlorine and Iodine)

The benzene (B151609) ring in this compound is substituted with two potential leaving groups for an SNAr reaction: chlorine and iodine. In general, the rate of nucleophilic aromatic substitution is dependent on the electronegativity of the halogen, with fluoride (B91410) being the best leaving group and iodide the worst. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond.

However, the ability of the leaving group to depart from the Meisenheimer complex also plays a role. In this context, the carbon-iodine bond is weaker than the carbon-chlorine bond, which could favor iodine displacement. The presence of the electron-withdrawing methyl ester group ortho to the chlorine and meta to the iodine is crucial for activating the ring towards nucleophilic attack. Electron-withdrawing groups stabilize the negative charge of the Meisenheimer intermediate, a key factor for the reaction to proceed. youtube.comdiva-portal.org

Table 1: Comparison of Halogen Properties Relevant to SNAr Reactions

| Property | Chlorine | Iodine |

| Electronegativity (Pauling Scale) | 3.16 | 2.66 |

| C-X Bond Dissociation Energy (kJ/mol) | ~400 | ~270 |

| General Leaving Group Ability in SNAr | Better | Poorer |

Based on electronegativity, the carbon attached to the chlorine atom is more electrophilic and thus more susceptible to initial nucleophilic attack. The stabilization of the resulting Meisenheimer complex by the adjacent ester group would further favor substitution at this position.

Regioselectivity and Steric Hindrance Effects

Regioselectivity in the SNAr reaction of this compound is determined by both electronic and steric factors. The methyl ester group, being a strong electron-withdrawing group, will preferentially activate the positions ortho and para to it. In this molecule, the chlorine atom is in an ortho position, while the iodine is in a meta position relative to the ester. This electronic arrangement strongly favors nucleophilic attack at the carbon bearing the chlorine atom.

Steric hindrance also plays a significant role. The methyl group at the 4-position and the iodine atom at the 3-position create a sterically crowded environment around the chlorine atom at the 2-position. This steric congestion could potentially hinder the approach of a bulky nucleophile, possibly reducing the reaction rate or favoring attack at the less hindered, but electronically less activated, iodine atom. However, for smaller nucleophiles, the electronic activation by the ester group is expected to be the dominant factor, leading to the preferential displacement of the chlorine atom.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of this process are dictated by the electronic properties of the existing substituents.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is influenced by a combination of activating and deactivating substituents.

Activating Group: The methyl group (-CH₃) is an activating group, donating electron density to the ring through an inductive effect and hyperconjugation.

Deactivating Groups: The chlorine (-Cl) and iodine (-I) atoms are deactivating groups due to their inductive electron-withdrawing effect, which outweighs their electron-donating resonance effect. The methyl ester (-COOCH₃) group is a strong deactivating group due to its electron-withdrawing resonance and inductive effects.

Directing Effects of Substituents (Ester, Halogens, Methyl)

The position of electrophilic attack on the benzene ring is determined by the directing effects of the substituents. leah4sci.com

Ortho-, Para-Directors: The methyl group, chlorine atom, and iodine atom are all ortho-, para-directors. pressbooks.pubnumberanalytics.com

Meta-Director: The methyl ester group is a meta-director. masterorganicchemistry.com

In a polysubstituted benzene ring, the directing effects of the substituents are additive. The position of the incoming electrophile is determined by the group that is the strongest activator. masterorganicchemistry.comyoutube.com In this case, the methyl group is the only activating group and will therefore have the most influence on the position of substitution.

The available positions for electrophilic attack are C5 and C6. Let's analyze the directing effects for each position:

Attack at C5: This position is ortho to the methyl group (activating) and meta to the iodine atom (deactivating, ortho-, para-director). It is also para to the chlorine atom (deactivating, ortho-, para-director) and meta to the methyl ester group (deactivating, meta-director). The meta-directing ester group strongly favors substitution at this position.

Attack at C6: This position is meta to the methyl group (activating, ortho-, para-director) and para to the iodine atom (deactivating, ortho-, para-director). It is also meta to the chlorine atom (deactivating, ortho-, para-director) and ortho to the methyl ester group (deactivating, meta-director).

Considering the combined effects, the methyl group directs ortho and para. The para position is occupied by the iodine. The ortho position (C5) is also meta to the powerful meta-directing ester group. The halogens also direct to the C5 position (para to Cl, ortho to I is sterically hindered). Therefore, electrophilic substitution is most likely to occur at the C5 position . Steric hindrance from the adjacent methyl group at C4 might slightly disfavor this position, but the strong electronic directing effects are expected to prevail.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

| -COOCH₃ | 1 | Deactivating | Meta |

| -Cl | 2 | Deactivating | Ortho, Para |

| -I | 3 | Deactivating | Ortho, Para |

| -CH₃ | 4 | Activating | Ortho, Para |

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon bonds. acs.orgrsc.org The reactivity of aryl halides in these reactions generally follows the order of C-I > C-Br > C-OTf > C-Cl, which is based on the bond dissociation energies of the carbon-halogen bond. nih.gov

Given this reactivity trend, the iodine atom in this compound is expected to be significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C3 position. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, it is possible to achieve chemoselective cross-coupling at the C-I bond while leaving the C-Cl bond intact for subsequent transformations. researchgate.net

For instance, in a Suzuki-Miyaura coupling reaction, this compound would be expected to react with an organoboron reagent to selectively replace the iodine atom. researchgate.net Similarly, in a Sonogashira coupling, a terminal alkyne would be introduced at the C3 position. rsc.orglibretexts.org The steric hindrance around the C2-Cl bond from the adjacent ester and iodine (or the newly introduced group at C3) would further disfavor its participation in cross-coupling reactions.

Table 3: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Expected Site of Reaction | Rationale |

| Suzuki Coupling | C3 (Iodine) | Higher reactivity of the C-I bond compared to the C-Cl bond. |

| Sonogashira Coupling | C3 (Iodine) | Higher reactivity of the C-I bond. |

| Heck Coupling | C3 (Iodine) | Higher reactivity of the C-I bond. |

Suzuki-Miyaura Coupling with Organoborons

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, the reaction is expected to occur selectively at the iodo position.

Detailed studies on the Suzuki-Miyaura coupling of sterically hindered aryl boronates with a similar compound, methyl 3-iodo-4-methoxybenzoate, have shown that the reaction can be optimized to achieve good yields of biaryl products. researchgate.net For instance, using anhydrous benzene as a solvent at reflux temperature with sodium phenoxide as the base and Pd(PPh₃)₄ as the catalyst has proven effective. researchgate.net It is known that the rate of the cross-coupling reaction is dependent on the nature of the cation of the base used. researchgate.net

| Catalyst | Base | Solvent | Temperature | Product | Yield |

| Pd(PPh₃)₄ | NaOPh | Benzene | Reflux | Methyl 2-chloro-4-methyl-3-(aryl)benzoate | Good |

| PdCl₂(dppf) | K₂CO₃ | Toluene (B28343)/Dioxane/H₂O | 85 °C | Methyl 2-chloro-4-methyl-3-(aryl)benzoate | Moderate to High |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 °C | Methyl 2-chloro-4-methyl-3-(aryl)benzoate | High |

This table represents typical conditions for Suzuki-Miyaura coupling of aryl iodides and is expected to be applicable to this compound based on general principles of reactivity.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Given the higher reactivity of the C-I bond, this compound would undergo Sonogashira coupling selectively at the 3-position.

The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups. organic-chemistry.org Recent advancements have also led to the development of copper-free Sonogashira protocols.

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Product | Yield |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | Methyl 2-chloro-4-methyl-3-(alkynyl)benzoate | High |

| Pd(OAc)₂ | - | Piperidine | DMF | 100 °C | Methyl 2-chloro-4-methyl-3-(alkynyl)benzoate | Good |

| Pd/C | CuI | K₂CO₃ | H₂O | 80 °C | Methyl 2-chloro-4-methyl-3-(alkynyl)benzoate | Moderate to High |

This table outlines general conditions for Sonogashira coupling of aryl iodides, which are anticipated to be effective for the selective functionalization of this compound.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The selective coupling at the iodo position of this compound is highly favored.

Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal. The subsequent cross-coupling reaction often proceeds under mild conditions with high yields.

| Catalyst | Ligand | Solvent | Temperature | Product | Yield |

| Pd(PPh₃)₄ | - | THF | Room Temp. to Reflux | Methyl 2-chloro-4-methyl-3-(organo)benzoate | High |

| Pd₂(dba)₃ | SPhos | Dioxane | 80 °C | Methyl 2-chloro-4-methyl-3-(organo)benzoate | High |

| NiCl₂(dppp) | - | THF | Room Temp. | Methyl 2-chloro-4-methyl-3-(organo)benzoate | Good |

This table provides representative conditions for Negishi coupling of aryl iodides, which are expected to be applicable for the selective transformation of this compound.

Kumada Cross-Coupling Reactions

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide to form a new carbon-carbon bond, with nickel or palladium catalysts being commonly employed. youtube.com As with other cross-coupling reactions, the iodo group of this compound would be the preferred site of reaction.

While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of this reaction.

| Catalyst | Solvent | Temperature | Product | Yield |

| NiCl₂(dppe) | THF | Room Temp. | Methyl 2-chloro-4-methyl-3-(organo)benzoate | Good to High |

| Pd(PPh₃)₄ | Diethyl ether | Reflux | Methyl 2-chloro-4-methyl-3-(organo)benzoate | High |

| Fe(acac)₃ | THF/NMP | Room Temp. | Methyl 2-chloro-4-methyl-3-(organo)benzoate | Moderate to High |

This table illustrates general conditions for Kumada coupling of aryl iodides, suggesting a viable pathway for the functionalization of this compound.

Hiyama Cross-Coupling Reactions

The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide. A key feature of this reaction is the activation of the organosilane, which is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a strong base. The selective reaction at the C-I bond of this compound is anticipated.

Hiyama couplings are known for their tolerance to a variety of functional groups and the low toxicity of the silicon byproducts.

| Catalyst | Activator | Solvent | Temperature | Product | Yield |

| Pd(OAc)₂/PPh₃ | TBAF | THF | 60 °C | Methyl 2-chloro-4-methyl-3-(organo)benzoate | Good |

| [Pd(allyl)Cl]₂ | NaOH | Toluene/H₂O | 100 °C | Methyl 2-chloro-4-methyl-3-(organo)benzoate | High |

| PdCl₂(dppf) | KF | Dioxane | 80 °C | Methyl 2-chloro-4-methyl-3-(organo)benzoate | Moderate to Good |

This table presents typical conditions for Hiyama coupling of aryl iodides, which are expected to facilitate the selective conversion of this compound.

Reduction and Oxidation Reactions of Functional Groups

Beyond the transformations at the halogenated positions, the ester and methyl groups of this compound can also undergo various reduction and oxidation reactions.

Ester Reduction to Alcohols or Aldehydes

The methyl ester group of this compound can be reduced to a primary alcohol or, under carefully controlled conditions, to an aldehyde. The choice of reducing agent is crucial in determining the outcome of the reaction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to the corresponding primary alcohol, (2-chloro-3-iodo-4-methylphenyl)methanol. masterorganicchemistry.com This reaction is generally high-yielding but must be carried out under anhydrous conditions. Care must be taken as LiAlH₄ can also reduce aryl halides, although the C-I and C-Cl bonds are generally less reactive than the ester group under typical reduction conditions. masterorganicchemistry.com

For the partial reduction of the ester to an aldehyde, a sterically hindered and less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) is often employed at low temperatures. masterorganicchemistry.comnumberanalytics.com This allows for the isolation of the aldehyde, (2-chloro-3-iodo-4-methyl)benzaldehyde, before further reduction to the alcohol can occur. masterorganicchemistry.comnumberanalytics.com

| Reagent | Product | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | (2-chloro-3-iodo-4-methylphenyl)methanol | THF, 0 °C to room temperature |

| Diisobutylaluminum hydride (DIBAL-H) | (2-chloro-3-iodo-4-methyl)benzaldehyde | Toluene or CH₂Cl₂, -78 °C |

Halogen Reduction via Hydrogenolysis

The presence of both chloro and iodo substituents on the aromatic ring of this compound opens up possibilities for selective dehalogenation through catalytic hydrogenolysis. In this process, a hydrogen source, typically hydrogen gas, is used in the presence of a metal catalyst to cleave the carbon-halogen bond.

The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for the selective removal of the iodine atom under carefully controlled conditions. This selectivity is a common feature in the hydrogenolysis of aryl halides. researchgate.net The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst and a hydrogen donor. The choice of solvent and reaction conditions, such as temperature and pressure, can be optimized to ensure high selectivity for the removal of the iodo group while leaving the chloro group intact.

Table 1: Illustrative Conditions for Selective Hydrogenolysis of Aryl Halides

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Outcome for Aryl Iodo/Chloro Compounds |

| 5% Pd/C | H₂ | Ethanol | 25 | 1 | Selective removal of iodine |

| 10% Pd/C | H₂ | Methanol (B129727)/NaOH | 50 | 5 | Potential for removal of both halogens |

| Raney Nickel | H₂ | Isopropanol | 80 | 10 | Non-selective, reduction of both halogens |

| Pd(OAc)₂/dppf | HCOOH | DMF | 100 | N/A | Selective deiodination |

This table presents typical conditions for the hydrogenolysis of aryl halides and is intended to be illustrative of the expected reactivity of this compound based on general principles of organic chemistry.

Benzylic Oxidation of the Methyl Group

The methyl group at the 4-position of the benzene ring is susceptible to oxidation to various higher oxidation states, such as an aldehyde, a carboxylic acid, or even complete removal. The outcome of the oxidation depends on the choice of oxidizing agent and the reaction conditions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of the corresponding carboxylic acid, 2-chloro-3-iodo-4-carboxybenzoic acid methyl ester. However, milder and more selective oxidizing agents can be employed to achieve partial oxidation to the aldehyde. For instance, reagents like N-bromosuccinimide (NBS) followed by hydrolysis, or specific catalytic systems involving transition metals, can facilitate the conversion of the benzylic methyl group to a formyl group.

Table 2: Potential Products from Benzylic Oxidation of a Tolyl Moiety

| Oxidizing Agent | Typical Conditions | Expected Major Product |

| KMnO₄ | Basic, heat | Carboxylic Acid |

| CrO₃/H₂SO₄ | Acetone, 0°C | Carboxylic Acid |

| N-Bromosuccinimide (NBS), then H₂O | CCl₄, light | Aldehyde |

| Ce(NH₄)₂(NO₃)₆ (CAN) | Acetonitrile (B52724), H₂O | Aldehyde |

This table outlines potential oxidation products of the methyl group in a substituted toluene derivative, providing a predictive framework for the reactivity of this compound.

Reactions at the Ester Moiety

The methyl ester group of this compound can undergo several characteristic reactions of esters, most notably transesterification and hydrolysis.

Transesterification Processes

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, treatment with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester and methanol. The reaction is reversible, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove the methanol as it is formed.

Common catalysts for transesterification include sulfuric acid, p-toluenesulfonic acid, and metal alkoxides like sodium methoxide. The choice of catalyst and reaction conditions will depend on the nature of the alcohol being used and the desired purity of the final product.

Table 3: Examples of Transesterification Reactions for a Methyl Benzoate (B1203000) Derivative

| Reactant Alcohol | Catalyst | Typical Conditions | Product Ester |

| Ethanol | H₂SO₄ (catalytic) | Reflux in excess ethanol | Ethyl 2-chloro-3-iodo-4-methylbenzoate |

| Isopropanol | Sodium Isopropoxide | Reflux in isopropanol | Isopropyl 2-chloro-3-iodo-4-methylbenzoate |

| Benzyl alcohol | Titanium(IV) isopropoxide | Toluene, reflux | Benzyl 2-chloro-3-iodo-4-methylbenzoate |

This table provides hypothetical examples of transesterification reactions for this compound, based on established methods for similar esters. acs.org

Hydrolysis and Saponification Kinetics

The ester group can be cleaved back to the parent carboxylic acid through hydrolysis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis, also known as saponification, is irreversible due to the formation of the carboxylate salt.

Table 4: Predicted Relative Hydrolysis Rates of Substituted Methyl Benzoates

| Substituent | Position | Electronic Effect | Predicted Relative Rate of Saponification (k/k₀) |

| -H | - | Reference | 1 |

| 4-CH₃ | para | Electron-donating | < 1 |

| 4-Cl | para | Electron-withdrawing | > 1 |

| 2-Cl, 3-I, 4-CH₃ | ortho, meta, para | Combined electron-withdrawing and steric effects | Expected to be > 1 |

Radical Reactions and Photochemistry

The carbon-iodine bond in aromatic iodides is known to be susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. rsc.org This photochemical lability suggests that this compound could undergo a variety of radical-mediated reactions.

Upon irradiation with UV light, the C-I bond can break to form an aryl radical and an iodine radical. The resulting aryl radical is highly reactive and can participate in a number of subsequent reactions, depending on the reaction medium. In the presence of a hydrogen donor, the radical can be quenched to form Methyl 2-chloro-4-methylbenzoate. In the absence of a suitable trapping agent, the radical could potentially dimerize or react with other species in the reaction mixture.

The photochemistry of iodinated aromatic compounds is a rich field, and the specific outcomes for this compound would depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species.

Table 5: Potential Photochemical Transformations of an Aryl Iodide

| Reaction Condition | Potential Reaction Pathway | Likely Product(s) |

| UV light, isopropanol | Homolytic C-I cleavage followed by hydrogen abstraction | De-iodinated arene |

| UV light, benzene | Homolytic C-I cleavage followed by reaction with solvent | Biphenyl derivatives |

| UV light, in the presence of an alkene | Homolytic C-I cleavage followed by radical addition | Aryl-substituted alkene |

This table outlines plausible photochemical reactions for an aryl iodide like this compound based on known reactivity patterns of similar compounds.

Synthesis and Exploration of Derivatives of Methyl 2 Chloro 3 Iodo 4 Methylbenzoate

Design Principles for Novel Derivatives

The design of novel derivatives of methyl 2-chloro-3-iodo-4-methylbenzoate is guided by principles of structure-activity relationship (SAR) and structure-property relationship (SPR). In medicinal chemistry, for instance, the goal is often to enhance the therapeutic efficacy of a lead compound while minimizing its toxicity. This can be achieved by systematically modifying the parent structure and observing the effects on biological activity. For example, in the development of enzyme inhibitors, the benzoic acid scaffold is a common starting point, and modifications are made to optimize interactions with the enzyme's active site. nih.govresearchgate.net

Key design considerations for new derivatives include:

Electronic Effects: The electron-withdrawing nature of the chlorine and iodine atoms, as well as the ester group, significantly influences the reactivity of the aromatic ring. Further modifications can modulate the electron density, affecting the molecule's ability to participate in key interactions.

Steric Effects: The size and spatial arrangement of the substituents play a crucial role in how the molecule interacts with its environment. Altering the bulkiness of the ester group or the halogenation pattern can lead to more selective binding to a biological target or can influence the material properties of the resulting compound.

Metabolic Stability: In a biological context, certain functional groups are more susceptible to metabolic degradation. The design of new derivatives may involve replacing metabolically labile groups with more stable ones to improve the compound's half-life.

By applying these principles, researchers can rationally design new molecules with desired properties, whether for pharmaceutical applications, materials science, or other areas of chemical research.

Strategies for Modifying the Ester Group

The methyl ester group of this compound is a prime target for chemical modification, offering a straightforward entry point to a wide range of functional derivatives.

Alkyl and Aryl Ester Analogs

Transesterification is a common method for converting a methyl ester into other alkyl or aryl esters. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of the desired alcohol. For the synthesis of aryl esters, metal-free arylation of the corresponding carboxylic acid with diaryliodonium salts has been shown to be an efficient method. researchgate.net

The general reaction for the synthesis of alkyl and aryl ester analogs of this compound can be represented as follows:

2-chloro-3-iodo-4-methylbenzoic acid + R-OH → 2-chloro-3-iodo-4-methylbenzoate-R + H₂O

Below is a table of representative alkyl and aryl ester analogs that could be synthesized from this compound, along with their hypothetical reaction conditions and yields.

| Reactant Alcohol | Product Name | Catalyst | Reaction Conditions | Hypothetical Yield (%) |

| Ethanol | Ethyl 2-chloro-3-iodo-4-methylbenzoate | H₂SO₄ | Reflux, 8h | 85 |

| Isopropanol | Isopropyl 2-chloro-3-iodo-4-methylbenzoate | NaOCH₃ | Reflux, 12h | 78 |

| Phenol | Phenyl 2-chloro-3-iodo-4-methylbenzoate | Ti(OBu)₄ | 150°C, 24h | 65 |

| Benzyl alcohol | Benzyl 2-chloro-3-iodo-4-methylbenzoate | H₂SO₄ | Reflux, 10h | 82 |

Amide and Hydrazide Derivatives

Amide derivatives can be synthesized by the direct aminolysis of the methyl ester with a primary or secondary amine. This reaction is often slower than transesterification and may require heating or the use of a catalyst. A more common approach is to first hydrolyze the ester to the corresponding carboxylic acid and then couple it with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Hydrazide derivatives are prepared by reacting the methyl ester with hydrazine (B178648) hydrate, typically in a protic solvent like methanol (B129727) or ethanol. This reaction is usually efficient and proceeds under mild conditions.

The general reactions for the synthesis of amide and hydrazide derivatives are as follows:

This compound + R¹R²NH → N-(R¹,R²)-2-chloro-3-iodo-4-methylbenzamide + CH₃OH

This compound + N₂H₄·H₂O → 2-chloro-3-iodo-4-methylbenzohydrazide + CH₃OH + H₂O

The following table presents a selection of potential amide and hydrazide derivatives, along with plausible synthetic details.

| Reactant | Product Name | Solvent | Reaction Conditions | Hypothetical Yield (%) |

| Ammonia (B1221849) | 2-chloro-3-iodo-4-methylbenzamide | Methanol | 100°C, sealed tube, 48h | 70 |

| Aniline | N-phenyl-2-chloro-3-iodo-4-methylbenzamide | Xylene | Reflux, 24h | 68 |

| Diethylamine | N,N-diethyl-2-chloro-3-iodo-4-methylbenzamide | None | 120°C, 36h | 75 |

| Hydrazine hydrate | 2-chloro-3-iodo-4-methylbenzohydrazide | Ethanol | Reflux, 6h | 92 |

Modification of the Aromatic Ring Halogenation Pattern

The presence of two different halogens on the aromatic ring of this compound allows for selective modifications to create a diverse range of halogenated analogs.

Synthesis of Monohalogenated Analogs

Selective dehalogenation can be achieved through various methods, including catalytic hydrogenation or metal-halogen exchange followed by quenching with a proton source. The carbon-iodine bond is generally weaker and more reactive than the carbon-chlorine bond, allowing for the selective removal of the iodine atom under appropriate conditions.

For example, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate) would be expected to selectively cleave the C-I bond, yielding methyl 2-chloro-4-methylbenzoate.

A hypothetical reaction for the selective deiodination is shown below:

This compound + H₂ (1 atm) --[Pd/C, Et₃N]--> Methyl 2-chloro-4-methylbenzoate

The table below summarizes the potential monohalogenated derivatives that could be synthesized.

| Target Product | Synthetic Method | Catalyst/Reagent | Hypothetical Yield (%) |

| Methyl 2-chloro-4-methylbenzoate | Catalytic Hydrogenation | Pd/C, H₂ | 95 |

| Methyl 3-iodo-4-methylbenzoate | Reductive Dechlorination | NiCl₂(dppe), Zn | 60 |

Exploration of Tri- and Tetra-halogenated Derivatives

Further halogenation of the aromatic ring can lead to the synthesis of tri- and tetra-halogenated derivatives. The position of the incoming halogen is directed by the existing substituents. The methyl and ester groups are ortho, para-directing, while the chloro and iodo groups are also ortho, para-directing but deactivating. The interplay of these directing effects will determine the regioselectivity of the reaction.

Electrophilic aromatic substitution reactions, such as bromination or further chlorination, would be expected to introduce a new halogen atom at the less sterically hindered positions of the ring.

A potential reaction for the synthesis of a tri-halogenated derivative is as follows:

This compound + Br₂ --[FeBr₃]--> Methyl 5-bromo-2-chloro-3-iodo-4-methylbenzoate

The following table outlines some possible tri- and tetra-halogenated derivatives.

| Halogenating Agent | Product Name | Catalyst | Hypothetical Yield (%) |

| N-Bromosuccinimide (NBS) | Methyl 5-bromo-2-chloro-3-iodo-4-methylbenzoate | H₂SO₄ | 75 |

| N-Chlorosuccinimide (NCS) | Methyl 2,5-dichloro-3-iodo-4-methylbenzoate | H₂SO₄ | 70 |

| Iodine monochloride (ICl) | Methyl 2-chloro-3,5-diiodo-4-methylbenzoate | Acetic Acid | 65 |

Substituent Effects on Reactivity and Electronic Properties of Derivatives

The methyl group (-CH₃) at position 4 is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself, making the ring more susceptible to electrophilic attack.

The methyl ester group (-COOCH₃) is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. This deactivation is most pronounced at the ortho and para positions, making the meta position relatively more reactive towards electrophiles.

To explore these effects systematically, a series of derivatives could be synthesized where one of the substituents is varied while the others are kept constant. For example, replacing the chloro group with other halogens or the methyl group with other alkyl groups would allow for a quantitative assessment of their impact on the molecule's properties.

Table 1: Predicted Substituent Effects on the Reactivity of Hypothetical Derivatives of this compound

| Derivative Structure (Modification at Position 2) | Substituent at Position 2 | Electronic Effect | Predicted Effect on Ring Reactivity (Electrophilic Aromatic Substitution) | Predicted Effect on Ester Hydrolysis Rate |

| -F | Strongly electron-withdrawing (inductive), weakly electron-donating (resonance) | Decreased | Increased | |

| -Cl | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Decreased | Increased | |

| -Br | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Decreased | Increased | |

| -I | Weakly electron-withdrawing (inductive), weakly electron-donating (resonance) | Slightly Decreased | Slightly Increased | |

| -CN | Strongly electron-withdrawing (inductive and resonance) | Strongly Decreased | Strongly Increased | |

| -OCH₃ | Strongly electron-donating (resonance), weakly electron-withdrawing (inductive) | Increased | Decreased |

This table is predictive and based on established principles of physical organic chemistry.

Libraries of this compound Derivatives via Combinatorial Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically varied collections of molecules, known as libraries. A library of derivatives based on the this compound scaffold could be constructed to explore a wide range of chemical space and potentially identify compounds with desirable biological or material properties.

A common strategy in combinatorial synthesis is to utilize a central scaffold that can be modified at one or more points with a variety of building blocks. For the this compound core, a potential point of diversification could be the ester functionality. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides or esters, respectively.

The general workflow for such a combinatorial synthesis would involve the following steps:

Scaffold Synthesis: Large-scale synthesis of the core molecule, 2-chloro-3-iodo-4-methylbenzoic acid.

Activation: Conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester.

Parallel Synthesis: Distribution of the activated scaffold into an array of reaction vessels (e.g., a 96-well plate).

Diversification: Addition of a unique building block (e.g., a specific amine or alcohol) to each vessel.

Reaction and Work-up: Allowing the coupling reactions to proceed, followed by a streamlined purification process, often involving solid-phase extraction.

Characterization: High-throughput analysis of the resulting library members to confirm their identity and purity.

This approach allows for the creation of hundreds or thousands of distinct derivatives in a time- and resource-efficient manner. The choice of building blocks is crucial and should be guided by the desired properties of the final compounds, aiming for diversity in terms of size, shape, and functional groups.

Table 2: A Hypothetical Mini-Library of Amide Derivatives of 2-chloro-3-iodo-4-methylbenzoic acid

| Library Member ID | Amine Building Block | Structure of Amide Derivative |

| A-01 | Aniline | |

| A-02 | Benzylamine | |

| A-03 | Cyclohexylamine | |

| A-04 | Morpholine | |

| A-05 | 4-Fluoroaniline | |

| A-06 | Piperidine |

This combinatorial approach, starting from the this compound scaffold, would enable the systematic exploration of structure-activity relationships and the potential discovery of novel compounds with significant applications.

Applications of Methyl 2 Chloro 3 Iodo 4 Methylbenzoate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural features of Methyl 2-chloro-3-iodo-4-methylbenzoate make it a promising starting material for the synthesis of elaborate organic molecules. The different halogens (chlorine and iodine) can be selectively targeted in cross-coupling reactions, and the ester group can be modified, providing a strategic advantage in multi-step syntheses.

Intermediate for Pharmaceutical Scaffolds

Building Block for Agrochemicals and Specialty Chemicals

Similar to its potential in pharmaceuticals, there is a lack of specific documented use of this compound in the agrochemical and specialty chemical industries. However, halogenated aromatic compounds are known to be precursors to pesticides, herbicides, and other specialty chemicals. The specific substitution pattern of this molecule could theoretically be exploited to create novel active ingredients for crop protection or unique materials with specialized properties.

Role in Natural Product Synthesis

There is currently no available research that details the application of this compound in the total synthesis of natural products. The synthesis of complex natural products often requires highly functionalized and specific building blocks, and while this compound possesses multiple reactive sites, its utility in this specific area has not been reported.

Utilization in Polymer Chemistry and Material Science

The potential for this compound to be used in polymer chemistry and material science exists due to its functional groups, but specific applications have not been described in the available literature.

Monomer for Functional Polymers

In principle, the di-halogenated nature of this compound could allow it to act as a monomer in polycondensation or cross-coupling polymerization reactions. The resulting polymers would possess halogen atoms along the backbone, which could be further functionalized to create materials with tailored properties. However, no such polymers derived from this specific monomer have been reported.

Precursor for Advanced Materials

The synthesis of advanced materials often relies on precursors with specific functionalities that can be transformed into desired structures, such as organic light-emitting diodes (OLEDs) or porous organic frameworks. While halogenated organic molecules are frequently used in this field, the role of this compound as a precursor for advanced materials is not documented.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H8ClIO2 |

| Molecular Weight | 310.52 g/mol |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

| CAS Number | Not Available |

Information regarding "this compound" is not available in the provided search results.

Extensive searches for the chemical compound “this compound” did not yield specific information regarding its applications in organic synthesis, including the development of novel synthetic pathways or case studies of its synthetic utility and efficiency.

The search results provided information on related but structurally distinct compounds, such as Methyl 3-iodo-4-methylbenzoate and Methyl 4-iodo-3-methylbenzoate. However, due to the strict requirement to focus solely on "this compound," this information could not be used to generate the requested article.

Therefore, the sections on the development of novel synthetic pathways and case studies of synthetic utility and efficiency for "this compound" cannot be provided at this time. Further research in specialized chemical literature and databases may be required to obtain information on this specific compound.

Intermolecular Interactions and Supramolecular Chemistry Involving Methyl 2 Chloro 3 Iodo 4 Methylbenzoate

Halogen Bonding Interactions in Crystal Engineering

The presence of both chlorine and iodine atoms on the aromatic ring makes Methyl 2-chloro-3-iodo-4-methylbenzoate a prime candidate for forming halogen bonds (XBs). Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction typically follows the order I > Br > Cl, indicating that the iodine atom in the molecule is the more potent halogen bond donor.

Pi-Stacking and Aromatic Interactions

The electron-rich π-system of the benzene (B151609) ring in this compound facilitates π–π stacking interactions. These interactions are a significant force in the packing of aromatic molecules in the solid state. The substitution pattern on the benzene ring influences the nature of these interactions. The presence of electron-withdrawing halogens and an electron-donating methyl group creates a polarized aromatic ring, which may favor offset or slipped-stack arrangements over a direct face-to-face overlap to minimize electrostatic repulsion.

Furthermore, the iodine atom can participate in halogen–aromatic π interactions (C–I···π), where the σ-hole of the iodine interacts with the π-cloud of an adjacent aromatic ring. nih.gov These interactions can be a crucial factor in determining the molecular packing and can compete with or complement traditional π–π stacking. The combination of these aromatic interactions plays a vital role in the formation of stable crystalline architectures. Research on related bromo-substituted benzoates has shown that π-π stacking, in conjunction with other interactions like Br···O contacts, dominates the crystal packing. nih.gov

Hydrogen Bonding Networks Involving Ester and Halogen Groups

While this compound lacks classical hydrogen bond donors like -OH or -NH groups, it can participate in weaker C–H···O hydrogen bonds. The aromatic C-H groups and the methyl C-H groups can act as donors, while the carbonyl oxygen of the ester is a competent acceptor. These interactions, though weaker than conventional hydrogen bonds, are ubiquitous in organic crystal structures and can significantly influence molecular conformation and packing.

In multicomponent systems, such as co-crystals, the ester group can form robust hydrogen bonds with stronger donors like carboxylic acids or amides. mdpi.com The halogen atoms themselves can also act as weak hydrogen bond acceptors (C–H···Cl and C–H···I), further expanding the range of possible interactions that stabilize the crystal structure. The competition and synergy between halogen bonds and hydrogen bonds are a central theme in supramolecular chemistry, often dictating the final crystal packing arrangement. nih.govmdpi.comacs.org

Host-Guest Chemistry with Supramolecular Hosts

Host-guest chemistry involves the encapsulation of one molecule (the guest) within a cavity of another molecule or molecular assembly (the host). wikipedia.org While this compound is not a classic host molecule, it can act as a guest, fitting into the cavities of larger macrocyclic hosts like cyclodextrins, calixarenes, or resorcinarenes. The binding would be driven by a combination of hydrophobic effects and specific non-covalent interactions between the guest and the host's interior surface.